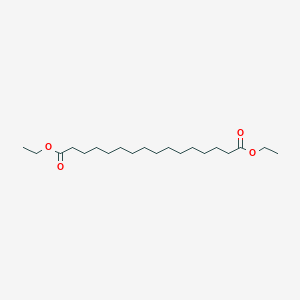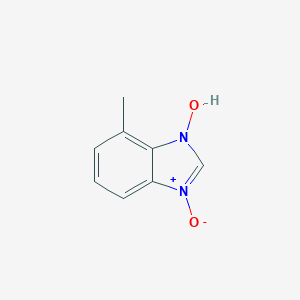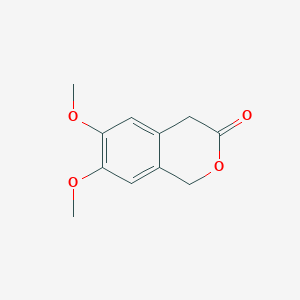
Acrylate de 2-(4-benzoyl-3-hydroxyphénoxy)éthyle
Vue d'ensemble
Description
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate, also known as 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate, is a useful research compound. Its molecular formula is C18H16O5 and its molecular weight is 312.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agent de blocage UV dans les lentilles de contact
Acrylate de 2-(4-benzoyl-3-hydroxyphénoxy)éthyle: is utilized as a UV-blocking agent in the fabrication of contact lenses . Sa structure moléculaire, qui comprend à la fois un groupe vinyle et un groupe benzoyle aromatique, lui permet d'absorber efficacement les rayons UV nocifs, protégeant ainsi les yeux des dommages potentiels.
Réactions de polymérisation et de réticulation
The compound serves as a crucial monomer in polymerization and crosslinking reactions . Son groupe vinyle participe à la polymérisation radicalaire, conduisant à la formation de polymères aux excellentes propriétés mécaniques et à la résistance chimique.
Revêtements et adhésifs
Due to its high reactivity and good adhesion properties, 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate is widely used in the synthesis of polymers for coatings and adhesives . Ces polymères présentent une forte liaison à divers substrats et sont utilisés dans des applications industrielles et commerciales.
Obturations dentaires
In dental applications, this compound is incorporated into the matrix of dental fillings . Il contribue à la durabilité et à la longévité des obturations en améliorant leur résistance à l'usure et à la dégradation.
Résistance aux UV dans les résines
The acrylate monomer is used to synthesize fluorine-silicone acrylic resin to improve the UV resistance . Cette amélioration rend la résine plus durable et plus résistante, ce qui la rend adaptée aux applications extérieures où l'exposition aux UV est importante.
Polariseurs pour dispositifs optiques
This compound: is also employed as a polarizer in optical devices . Il est utilisé dans les microscopes et les appareils photo pour améliorer la clarté de l'image en filtrant les réflexions de lumière indésirables et les reflets.
Mécanisme D'action
Target of Action
It is a derivative of oxybenzone, which is widely used as a uv-blocking agent . Therefore, it can be inferred that its primary targets could be the molecules that absorb UV radiation.
Mode of Action
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate contains both a vinyl group and an aromatic benzoyl group . This structure makes it useful in polymerization and crosslinking reactions . The compound can interact with its targets by forming covalent bonds, leading to the formation of a polymer network. This network can absorb and dissipate UV radiation, thereby protecting the underlying material from UV damage .
Result of Action
The molecular and cellular effects of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate’s action primarily involve the absorption and dissipation of UV radiation . This prevents UV-induced damage to the material it is applied to, such as contact lenses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate. For instance, exposure to sunlight (UV radiation) activates its UV-blocking properties .
Safety and Hazards
This compound may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and contact with skin and eyes . Use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate can be used as a monomer to synthesize fluorine-silicone acrylic resin to improve the UV resistance of the resin and make it more durable and long-lasting . It can also be copolymerized with other acrylates and methacrylates to form polymers with UV blocking characteristics .
Propriétés
IUPAC Name |
2-(4-benzoyl-3-hydroxyphenoxy)ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-2-17(20)23-11-10-22-14-8-9-15(16(19)12-14)18(21)13-6-4-3-5-7-13/h2-9,12,19H,1,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMXJQKTXREVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29963-76-6 | |
| Record name | 2-Propenoic acid, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29963-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8066058 | |
| Record name | 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16432-81-8 | |
| Record name | 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16432-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyasorb UV 2098 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016432818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-(4-benzoyl-3-hydroxyphenoxy)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-benzoyl-3-hydroxyphenoxy)ethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate impact the electrical properties of crosslinked polyethylene (XLPE)?
A: This compound, when added to XLPE, acts as a modifier that significantly improves its direct current (DC) electrical properties. [] This improvement stems from the compound's polar functional groups. These groups introduce deeper traps within the XLPE matrix. [] These traps hinder the movement of charge carriers, effectively suppressing space charge accumulation, a major factor leading to electrical degradation in insulating materials. [] The result is a material with reduced DC conduction and enhanced DC breakdown strength, especially at elevated temperatures. []
Q2: Can you explain the synthesis process of 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate and highlight any critical factors?
A: This compound is synthesized through a two-step process: etherification followed by esterification. [] The starting materials are 2,4-dihydroxybenzophenone, ethylene carbonate, and acrylic acid. [] Temperature control is crucial during synthesis. The optimal reaction temperature is 150°C. [] Additionally, using a catalyst and a polymerization inhibitor is necessary to achieve a desirable yield. [] Under optimized conditions, a yield of up to 58.76% can be achieved. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


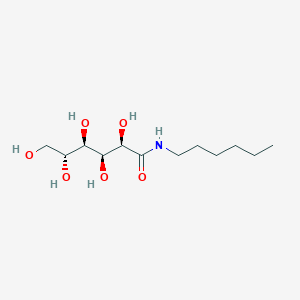
![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)

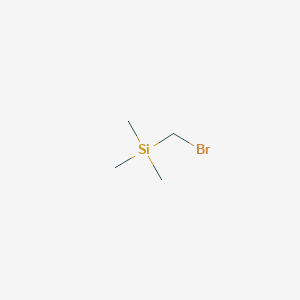

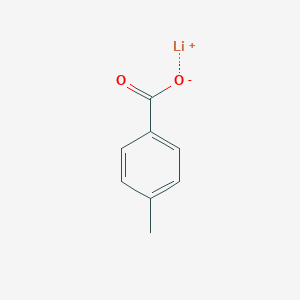
![3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B98648.png)



